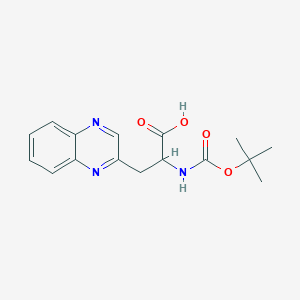
Boc-3-(2-quinoxalyl)-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3-(2-quinoxalyl)-DL-Ala-OH is a synthetic compound that features a quinoxaline moiety attached to a protected alanine residue. The Boc group (tert-butoxycarbonyl) is commonly used to protect amino acids during synthesis, ensuring that the functional groups remain intact until the desired stage of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(2-quinoxalyl)-DL-Ala-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with a Boc group to form Boc-Ala.
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized separately through a series of reactions involving aromatic compounds and nitrogen sources.
Coupling Reaction: The protected alanine is then coupled with the quinoxaline derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Boc-3-(2-quinoxalyl)-DL-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Substitution Reactions: The quinoxaline moiety can participate in electrophilic or nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotected Alanine Derivative: After removal of the Boc group.
Substituted Quinoxaline Derivatives: Depending on the substituents introduced during substitution reactions.
Scientific Research Applications
Boc-3-(2-quinoxalyl)-DL-Ala-OH has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-3-(2-quinoxalyl)-DL-Ala-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the alanine residue can be recognized by amino acid transporters or enzymes.
Comparison with Similar Compounds
Similar Compounds
Boc-3-(2-quinoxalyl)-L-Ala-OH: The L-enantiomer of the compound.
Boc-3-(2-quinoxalyl)-D-Ala-OH: The D-enantiomer of the compound.
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
Boc-3-(2-quinoxalyl)-DL-Ala-OH is unique due to its combination of a quinoxaline moiety and a protected alanine residue. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
GOPADOFTCYAWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



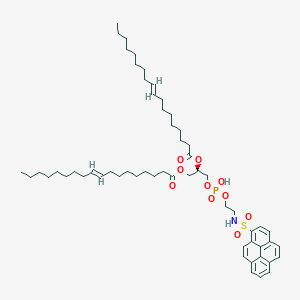

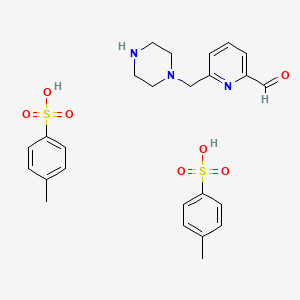
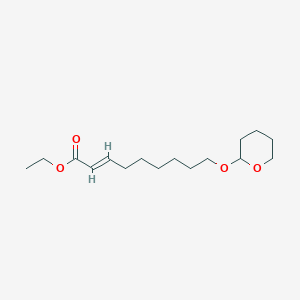
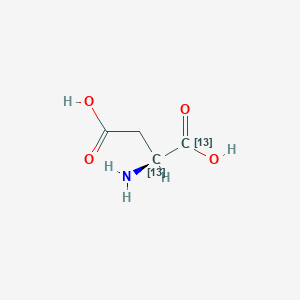

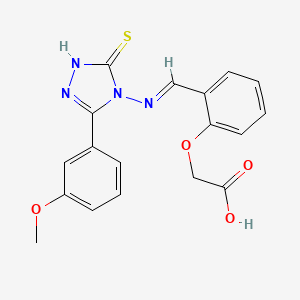
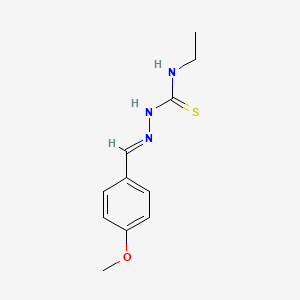
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
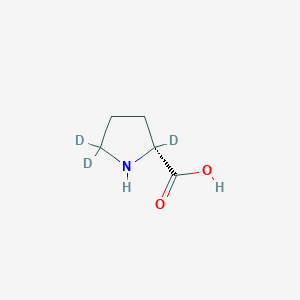

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)

